3,4,5-Trimethoxybenzyl chloride
Overview
Description
3,4,5-Trimethoxybenzyl chloride is a useful research compound. Its molecular formula is C10H13ClO3 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100940. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
3,4,5-Trimethoxybenzyl chloride has been utilized in various chemical synthesis processes. For instance, its reaction with mercury(II) acetate in ethanol forms a compound that, upon further reactions, can lead to the formation of highly functionalized organic spirocycles (Vicente et al., 1996). Additionally, it has been synthesized using an orthogonal design method, starting from 3,4,5-trimethoxylbenzene carbonic acid (Sheng Wenbing, 2011).
Biological Studies
In the realm of biological research, complexes of 3,4,5-trimethoxybenzyl pyrimidine-2,4-diamine (Trimethoprim) with metals like Co(II) and Cd(II) have been synthesized and characterized. These complexes were screened for antiplasmodial activity against Plasmodium berghei, although they were found to be less active than the parent ligand (A. Tella & J. Obaleye, 2011).
Chemical Structure and Properties
The structural properties of derivatives of 3,4,5-trimethoxybenzyl bromide, such as 3,5-dimethoxybenzyl bromide, have been investigated using powder X-ray diffraction data. These compounds are of interest as potential building blocks for the synthesis of dendritic materials (Zhigang Pan et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzyl chloride is a complex organic compound that has been synthesized and evaluated for various pharmacological activities It’s known to affect the respiratory system .
Mode of Action
It’s known that the compound can undergo nucleophilic attack by amines, leading to the formation of a tetrahedral intermediate . This reaction is a common mechanism in organic chemistry and is often involved in the synthesis of pharmaceuticals and other bioactive compounds.
Biochemical Pathways
For instance, some basic esters of 3,4,5-trimethoxybenzoic acid have been evaluated for antihypertensive and local anesthetic activity .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability when administered in a suitable formulation
Result of Action
It’s known that the compound can react with amines to form new compounds , which could potentially have various biological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity with amines suggests that it could be affected by the pH of its environment . Additionally, its storage temperature is recommended to be 2-8°C , indicating that it may degrade at higher temperatures.
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethoxybenzyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with enzymes such as dihydrofolate reductase, which is a target for antifolate drugs . The interaction with dihydrofolate reductase involves binding to the enzyme, which can inhibit its activity. This inhibition can affect the folate metabolism pathway, which is crucial for DNA synthesis and repair. Additionally, this compound can interact with proteins and other biomolecules through its reactive chloride group, leading to the formation of covalent bonds.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins. For example, it may inhibit the activity of kinases, which are enzymes that phosphorylate other proteins to regulate their function. This inhibition can lead to changes in gene expression and cellular metabolism. In some cell types, this compound has been observed to induce apoptosis, a programmed cell death process, by activating specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The reactive chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amino groups in proteins. This covalent modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to this compound has been shown to cause sustained changes in cellular function, including alterations in cell proliferation and differentiation . These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. In some studies, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the methoxy groups to form more polar metabolites. These metabolites can then be further processed by conjugation reactions, such as glucuronidation, to facilitate their excretion from the body . The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, the compound may interact with transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis or energy metabolism. The localization of this compound can also affect its activity, as different cellular environments may modulate its interactions with biomolecules .
Properties
IUPAC Name |
5-(chloromethyl)-1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRUQNNAKXZSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191741 | |
Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3840-30-0 | |
Record name | 3,4,5-Trimethoxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3840-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3840-30-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-1,2,3-trimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes for producing 3,4,5-Trimethoxybenzyl chloride?
A1: Two main synthetic routes have been reported:
- Route 1 [, ]: This two-step approach starts with the reduction of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxybenzyl alcohol. This can be achieved using sodium borohydride (NaBH4) [] or catalytic hydrogenation with Raney Nickel []. Subsequently, the alcohol is chlorinated using concentrated hydrochloric acid [] or Vilsmeier reagent [] to yield this compound.
- Route 2 []: This route utilizes this compound as a starting material for synthesizing various organometallic palladium complexes. While not a direct synthesis of the compound itself, this route highlights its utility as a building block in organometallic chemistry.
Q2: What is the reported yield for these synthetic routes?
A2: Route 1 utilizing NaBH4 and hydrochloric acid reports a 67% overall yield []. Route 1 using Raney Nickel and Vilsmeier reagent boasts a significantly higher overall yield of 94% [].
Q3: What are the applications of this compound in chemical synthesis?
A3: this compound serves as a versatile building block in organic and organometallic synthesis. One notable application is its use in synthesizing water-soluble palladium(II) complexes []. These complexes, bearing the 2,3,4-trimethoxy-6-(ethoxymethyl)phenyl ligand derived from this compound, are valuable for forming carbon-carbon bonds. They exhibit reactivity with various alkynes, leading to the formation of highly functionalized organic spirocycles [].
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